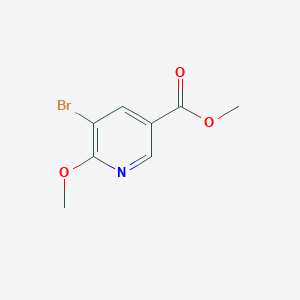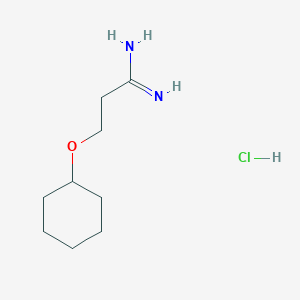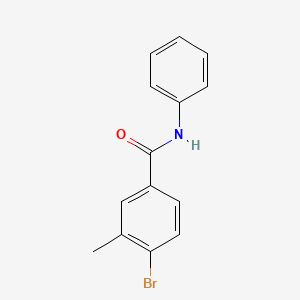![molecular formula C12H15ClN2O2 B1463596 [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride CAS No. 854705-52-5](/img/structure/B1463596.png)
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride
Overview
Description
“[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” is an organic compound that contains a carboxylate ester and a nitrile . It is a versatile synthetic building block for a variety of functional and pharmacologically active substances . The compound contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .
Synthesis Analysis
The synthesis of “this compound” may involve several methods. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a carboxylate ester and a nitrile . The compound also contains an acidic methylene group, which is flanked by both the nitrile and carbonyl .
Chemical Reactions Analysis
The compound exhibits a variety of chemical reactions due to its three different reactive centers—nitrile, ester, acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
The compound is a colorless liquid with a pleasant odor . It is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
Scientific Research Applications
Corrosion Inhibition
A study by Herrag et al. (2007) discussed the use of compounds similar to [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester as corrosion inhibitors for steel in hydrochloric acid environments. They found that these compounds significantly reduce corrosion rates, with the inhibition efficiency increasing with compound concentration (Herrag et al., 2007).
Chemical Synthesis
In chemical synthesis, compounds like [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride are used as intermediates or reactants. For example, Schenone et al. (1991) described the synthesis of isoxazolecarboxylates using similar compounds, demonstrating their utility in creating structurally diverse molecules (Schenone et al., 1991).
Drug Synthesis and Modification
In the field of drug synthesis and modification, these compounds have been used to create new medicinal compounds. A study by Shalaby et al. (1998) utilized similar compounds to synthesize new amino acid conjugates of diclofenac, which showed anti-inflammatory properties while being non-ulcerogenic (Shalaby et al., 1998).
Material Science
In material science, compounds like this compound are used in the functionalization of porphyrins. Halime et al. (2010) described the synthesis of bifunctional chelates for bismuth coordination, showcasing the compound's potential in creating complex molecular structures (Halime et al., 2010).
Molecular Structure Studies
Furthermore, these compounds have been used in studies focused on molecular structure and reactions. For instance, Gray et al. (1976) investigated the cyclization reactions of azolylhydrazones derived from compounds similar to this compound, contributing to the understanding of molecular dynamics and structures (Gray et al., 1976).
Future Directions
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of Ethyl 2-((cyano(phenyl)methyl)amino)acetate hydrochloride involves a series of chemical reactions. A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate is reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
Result of Action
It’s known that the compound is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines . Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity .
Action Environment
The action environment of Ethyl 2-((cyano(phenyl)methyl)amino)acetate hydrochloride can influence its action, efficacy, and stability. For instance, the synthesis of N-substituted cyanoacetamide can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The reaction can be performed without solvent at room temperature or at 70 °C for 6 hours, then left to stir at room temperature overnight .
Properties
IUPAC Name |
ethyl 2-[[cyano(phenyl)methyl]amino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10;/h3-7,11,14H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHUTGOHZXALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)








![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)


